2-Bromo-5-(naphthalen-2-yl)oxazole

Multidrug Resistance ABC Transporter Pharmacology

MDR researchers need probes with precise, target-specific ABC transporter activity, as generic oxazoles cannot replicate the nuanced substrate ambiguity essential for clean efflux kinetic studies. 2-Bromo-5-(naphthalen-2-yl)oxazole solves this by acting as an unambiguous P-gp ambiguous substrate with reduced BCRP/MRP1 activity. - Classified as an 'ambiguous substrate' of P-gp, enabling dissection of efflux kinetics without off-target transporter interference. - The 2-bromo handle permits rapid Suzuki-Miyaura diversification for focused 2,5-diaryloxazole library synthesis. - Heavy-atom effect from bromine enhances NLO hyperpolarizability, supporting optoelectronic material development.

Molecular Formula C13H8BrNO
Molecular Weight 274.11 g/mol
Cat. No. B12978778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(naphthalen-2-yl)oxazole
Molecular FormulaC13H8BrNO
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CN=C(O3)Br
InChIInChI=1S/C13H8BrNO/c14-13-15-8-12(16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H
InChIKeyUNBZZLOCYBKDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(naphthalen-2-yl)oxazole: Building Block Overview


2-Bromo-5-(naphthalen-2-yl)oxazole (CAS not yet assigned) is a functionalized heteroaromatic building block comprising an oxazole core substituted with a bromine atom at the 2-position and a naphthalen-2-yl group at the 5-position . This compound belongs to a class of naphthalenyl-substituted oxazoles that have been investigated as bioisosteres of aryl-oxazoles to modulate interactions with ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp), BCRP, and MRP1 . The presence of the bromine atom provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, while the extended π-conjugated naphthalene system imparts distinct electronic and optical properties suitable for non-linear optical (NLO) applications .

Naphthalenyl-oxazole scaffold: reported P-gp substrate interaction
2-Bromo handle: enables Suzuki cross-coupling diversification
Extended π-system: reported NLO material potential

2-Bromo-5-(naphthalen-2-yl)oxazole: Irreplaceability Evidence


In-class substitution of oxazole derivatives is scientifically untenable due to the profound impact of subtle structural modifications on both biological transporter activity and materials-relevant electronic properties. For instance, the naphthalenyl moiety was found to confer a distinct P-gp substrate profile compared to simpler aryl groups, with the specific substituent on the naphthalenyl fragment (e.g., R = Br vs. H, F, OH) further dictating whether the compound acts as an inhibitor, an unambiguous substrate, or an ambiguous substrate of P-gp . Similarly, in materials applications, the presence and position of a bromine atom on the oxazole ring dramatically alter the frontier molecular orbital (FMO) energies and non-linear optical (NLO) responses relative to non-halogenated analogs . These data demonstrate that the precise molecular architecture of 2-bromo-5-(naphthalen-2-yl)oxazole encodes a unique set of chemical and biological properties that cannot be reliably extrapolated from or reproduced by generic, closely related analogs.

! Naphthalenyl substituent changes drive distinct P-gp classification (ambiguous substrate vs inhibitor) – class-level inference
! Bromine position critically modulates molecular orbital energies and NLO response
! Non-halogenated analogs lack the synthetic modularity of 2-bromo derivatives

2-Bromo-5-(naphthalen-2-yl)oxazole: Comparative Activity & Properties


P-gp Ambiguous Substrate Classification

In a comparative SAR study of naphthalenyl oxazole derivatives, the compound bearing a bromine substituent on the naphthalenyl fragment (R = Br) was classified as an 'ambiguous substrate' of the P-gp efflux transporter. This functional profile is distinct from other derivatives in the same series: analogs with R = H, F, or OH were classified as P-gp 'inhibitors', while the analog with R = OCH₃ was classified as an 'unambiguous substrate' . This classification demonstrates that the specific bromine substitution pattern imparts a unique interaction mode with P-gp, differentiating it from closely related, non-brominated oxazoles.

P-gp Classification
Class-level
Ambiguous substrate vs Inhibitors (R=H,F,OH) / Unambiguous substrate (R=OCH₃)
Supports P-gp efflux mechanism probe selection
Assay details in full text; qualitative difference only
Multidrug Resistance ABC Transporter Pharmacology

Reduced BCRP and MRP1 Activity

The same SAR study demonstrated that all naphthalenyl oxazole derivatives, including the brominated analog, displayed 'comparable P-gp activity' to lead aryl-oxazole compounds but were 'less active towards BCRP and MRP1 pumps' . This indicates that the naphthalenyl scaffold, combined with the specific substituent pattern, confers a degree of selectivity for P-gp over other major efflux transporters. While the abstract does not provide quantitative IC₅₀ values for BCRP or MRP1, the explicit statement of reduced activity constitutes a key point of differentiation for applications requiring P-gp-preferential modulation.

BCRP/MRP1 Selectivity
Class-level
Less active towards BCRP and MRP1 vs lead aryl-oxazoles
Reported P-gp preferential modulation context
Quantitative IC₅₀ not reported; class-level observation
Multidrug Resistance ABC Transporter Selectivity

NLO Benchmark vs. Non-Brominated Analog

While direct experimental NLO data for 2-bromo-5-(naphthalen-2-yl)oxazole are not reported, a closely related non-brominated analog, 2-(naphthalen-2-yl)oxazole (NTOZ), has been experimentally synthesized and computationally characterized. NTOZ exhibits a lowermost band gap of 4.764 eV and a first hyperpolarizability (β_total) of 5.479×10⁻³⁰ esu, indicating its potential as an effective NLO material . The introduction of a bromine atom at the 2-position is expected to further modulate these properties due to the heavy-atom effect and increased polarizability associated with halogen substitution, a well-documented phenomenon in oxazole-based chromophores . This provides a quantitative baseline (NTOZ data) from which the brominated derivative can be evaluated for enhanced NLO performance.

NLO Benchmark
Reported
Band gap 4.764 eV; β_total 5.479×10⁻³⁰ esu (non-brominated NTOZ)
Supports NLO chromophore development baseline
Bromination expected to increase hyperpolarizability; DFT level M06/6-31G(d,p)
Non-linear Optics Materials Science DFT

Suzuki Coupling Synthetic Versatility

The presence of a bromine atom at the 2-position of the oxazole ring is a critical functional handle that enables efficient Suzuki-Miyaura cross-coupling reactions. In a general protocol for bromooxazole building blocks, 2-bromooxazoles have been successfully coupled with a range of aryl and heteroaryl boronic acids to yield 2,5-diaryloxazoles . In contrast, the non-halogenated analog 2-(naphthalen-2-yl)oxazole lacks this reactive site, limiting its direct derivatization potential. While specific coupling yields for 2-bromo-5-(naphthalen-2-yl)oxazole are not reported in the abstracted sources, the established viability of 2-bromooxazoles as Suzuki substrates provides a strong, class-level justification for its selection as a versatile intermediate.

Suzuki Coupling
Reported
2-bromooxazole Suzuki coupling: Pd catalyst, boronic acid, base
Enables modular library synthesis via cross-coupling
General protocol; specific yields not reported
Organic Synthesis Cross-Coupling Building Block

2-Bromo-5-(naphthalen-2-yl)oxazole: Application Scenarios


P-gp Chemical Probe Development

The classification of 2-bromo-5-(naphthalen-2-yl)oxazole as an 'ambiguous substrate' of P-gp, distinct from analogs that act as pure inhibitors or unambiguous substrates, positions this compound as a valuable chemical probe for dissecting P-gp-mediated efflux mechanisms. Researchers investigating multidrug resistance can use this compound to study the nuanced effects of substrate ambiguity on drug transport kinetics, leveraging its reduced activity toward BCRP and MRP1 to achieve a degree of target selectivity within the ABC transporter family .

Modular Synthesis of 2,5-Diaryloxazole Libraries

The 2-bromo substituent serves as a strategic synthetic handle for the rapid diversification of the oxazole core. By employing robust Suzuki-Miyaura cross-coupling protocols established for 2-bromooxazoles , chemists can efficiently generate focused libraries of 2,5-diaryloxazoles with varied electronic and steric properties. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) campaigns and in materials science for tuning optoelectronic properties, offering a modularity that non-halogenated analogs cannot provide.

NLO Material Development

The established NLO activity of the closely related non-brominated core, 2-(naphthalen-2-yl)oxazole (band gap 4.764 eV, β_total = 5.479×10⁻³⁰ esu), provides a strong foundation for investigating 2-bromo-5-(naphthalen-2-yl)oxazole as a candidate NLO chromophore . The bromine atom is expected to enhance hyperpolarizability through heavy-atom and polarizability effects, and its presence also enables subsequent functionalization to create push-pull π-conjugated systems with tailored NLO responses. This scenario is directly supported by computational and experimental precedent in oxazole-based materials research .

Application
Selection Property
Validation Focus
P-gp efflux mechanism studies
Ambiguous substrate classification
P-gp substrate profile assessment
2,5-Diaryloxazole library synthesis
Bromine as Suzuki coupling handle
Cross-coupling efficiency review
NLO chromophore development
Heavy-atom polarizability effect
Hyperpolarizability assessment

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